Cas no 25256-97-7 (17-Keto Flumethasone)
17-Keto Flumethasone Chemical and Physical Properties
Names and Identifiers
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- (6a,11b,16a)-6,9-Difluoro-11-hydroxy-16-methylandrosta-1,4-diene-3,17-dione
- 17-Keto Flumethasone
- 6α,9α-difluoro-11β-hydroxy-16α-methylandrosta-1,4-diene-3,17-dione
- (6alpha,11beta,16alpha)-6,9-Difluoro-11-hydroxy-16-methylandrosta-1,4-diene-3,17-dione
- (6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
- androsta-1,4-diene-3,17-dione, 6,9-difluoro-11-hydroxy-16-methyl-, (6alpha,11beta,16alpha)-
- Androsta-1,4-diene-3,17-dione,6a,9-difluoro-11b-hydroxy-16a-methyl- (8CI)
- ANDROSTA-1,4-DIENE-3,17-DIONE, 6,9-DIFLUORO-11-HYDROXY-16-METHYL-, (6.ALPHA.,11.BETA.,16.ALPHA.)-
- UNII-UI0ADW48IP
- Flumethasone 17-ketone
- (6.ALPHA.,11.BETA.,16.ALPHA.)-6,9-DIFLUORO-11-HYDROXY-16-METHYLANDROSTA-1,4-DIENE-3,17-DIONE
- (6S, 8S, 9R, 10S, 11S, 13S, 14S, 16R)-6, 9-difluoro-11-hydroxy-10, 13, 16-trimethyl-6, 7, 8, 11, 12, 14, 15, 16-octahydrocyclopenta[a]phenanthrene-3, 17-dione
- UI0ADW48IP
- 25256-97-7
- 17-Keto Flumethasone; (6a,11ss,16a)-6,9-difluoro-11-hydroxy-16-methylandrosta-1,4-diene-3,17-dione; 6a,9-Difluoro-11ss-hydroxy-16a-methylandrosta-1,4-diene-3,17-dione (8CI); 17-Ketoflumethasone
-
- Inchi: 1S/C20H24F2O3/c1-10-6-12-13-8-15(21)14-7-11(23)4-5-19(14,3)20(13,22)16(24)9-18(12,2)17(10)25/h4-5,7,10,12-13,15-16,24H,6,8-9H2,1-3H3/t10-,12+,13+,15+,16+,18+,19+,20+/m1/s1
- InChI Key: UMKWAIKMRBAVPM-JRXMGOECSA-N
- SMILES: F[C@@]12[C@]3(C=CC(C=C3[C@H](C[C@H]1[C@@H]1C[C@@H](C)C([C@@]1(C)C[C@@H]2O)=O)F)=O)C
Computed Properties
- Exact Mass: 350.16942
- Monoisotopic Mass: 350.16935095g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 0
- Complexity: 729
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Color/Form: No date available
- Density: 1.27
- Melting Point: No date available
- Boiling Point: 480.7±45.0 °C at 760 mmHg
- Flash Point: 244.5±28.7 °C
- Refractive Index: 1.554
- PSA: 54.37
- LogP: 3.12030
- Vapor Pressure: 0.0±2.7 mmHg at 25°C
17-Keto Flumethasone Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
17-Keto Flumethasone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | K188850-100mg |
17-Keto Flumethasone |
25256-97-7 | 100mg |
$ 207.00 | 2023-04-15 | ||
| TRC | K188850-1g |
17-Keto Flumethasone |
25256-97-7 | 1g |
$ 1360.00 | 2022-06-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488765-100 mg |
17-Keto Flumethasone, |
25256-97-7 | 100MG |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488765-100mg |
17-Keto Flumethasone, |
25256-97-7 | 100mg |
¥2858.00 | 2023-09-05 | ||
| TRC | K188850-500mg |
17-Keto Flumethasone |
25256-97-7 | 500mg |
$ 800.00 | 2023-09-07 | ||
| TRC | K188850-1000mg |
17-Keto Flumethasone |
25256-97-7 | 1g |
$ 1642.00 | 2023-04-15 |
17-Keto Flumethasone Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 17-Keto Flumethasone
17-Keto Flumethasone (CAS No. 25256-97-7): A Comprehensive Overview of Properties and Applications
17-Keto Flumethasone (CAS No. 25256-97-7) is a synthetic corticosteroid derivative that has garnered significant attention in pharmaceutical research and development. As a modified form of flumethasone, this compound exhibits unique pharmacological properties that make it valuable for various therapeutic applications. The 17-keto flumethasone structure plays a crucial role in its biological activity, particularly in anti-inflammatory and immunosuppressive effects.
The molecular formula of 17-Keto Flumethasone is C22H27FO5, with a molecular weight of 390.45 g/mol. This steroid compound features a distinctive ketone group at the 17-position, which significantly influences its metabolic stability and receptor binding affinity. Researchers have extensively studied flumethasone derivatives like this one for their potential in treating dermatological conditions and other inflammatory disorders.
Recent advancements in steroidal drug development have highlighted the importance of 17-Keto Flumethasone as a research chemical. Pharmaceutical scientists are particularly interested in its structure-activity relationship, as modifications at the 17-position often lead to altered glucocorticoid receptor selectivity. This makes 25256-97-7 compound a valuable tool for understanding corticosteroid pharmacology and developing more targeted therapies.
The synthesis of 17-Keto Flumethasone typically involves selective oxidation of the parent compound, flumethasone. This process requires precise control of reaction conditions to ensure high purity of the final product. Analytical techniques such as HPLC and mass spectrometry are commonly employed to verify the identity and quality of CAS 25256-97-7 material, especially for research-grade samples.
In pharmaceutical applications, 17-keto flumethasone properties show promise for topical formulations. Its modified structure may offer advantages in terms of skin penetration and local activity while potentially reducing systemic side effects. Current research explores its use in combination therapies for chronic skin conditions, aligning with the growing demand for targeted anti-inflammatory agents in dermatology.
The stability profile of 17-Keto Flumethasone makes it suitable for various formulation approaches. Studies indicate that the compound maintains its integrity under standard storage conditions, though protection from light and moisture is recommended. These characteristics contribute to its utility as a research chemical standard in analytical laboratories and drug development programs.
From a commercial perspective, the market for flumethasone derivatives continues to expand, driven by increasing research into novel corticosteroid therapies. Suppliers of CAS 25256-97-7 typically offer the compound in various quantities, catering to both small-scale research needs and larger pharmaceutical development projects. Quality certifications and detailed analytical data sheets are essential considerations when sourcing this material.
Ongoing research into 17-Keto Flumethasone mechanisms focuses on its interactions with glucocorticoid receptors and downstream effects on inflammatory mediators. These studies contribute to the broader understanding of how structural modifications influence corticosteroid activity, potentially leading to more effective and safer therapeutic options for patients with chronic inflammatory conditions.
Environmental and safety considerations for 25256-97-7 research chemical follow standard laboratory protocols for handling steroid compounds. While not classified as highly hazardous, proper personal protective equipment and waste disposal procedures should be observed when working with this material, in line with good laboratory practices and regulatory guidelines.
The future outlook for 17-Keto Flumethasone applications appears promising, particularly in the development of next-generation topical corticosteroids. As pharmaceutical science advances toward more personalized medicine approaches, compounds like 17-keto flumethasone may play increasingly important roles in tailored therapeutic regimens for inflammatory skin disorders and other conditions responsive to corticosteroid modulation.
For researchers interested in flumethasone analog studies, 17-Keto Flumethasone represents an important reference compound. Its well-characterized properties and established synthesis methods make it a valuable tool for comparative studies and structure-activity relationship investigations in steroid pharmacology.
In conclusion, 17-Keto Flumethasone (CAS No. 25256-97-7) stands as a significant compound in steroid research and pharmaceutical development. Its unique structural features and pharmacological profile continue to make it relevant in current drug discovery efforts, particularly in the search for improved anti-inflammatory agents with better safety profiles. As research progresses, this compound may yield important insights that contribute to advancements in corticosteroid-based therapies.
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